2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide

Physicochemical profiling Drug-likeness Hydrogen-bond acceptor count

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide (CAS 921999-55-5) is a fully synthetic small molecule (C₁₈H₁₈Cl₂N₂O₄S; MW 429.3 g mol⁻¹) that merges a 2,4‑dichlorophenoxyacetyl pharmacophore with an indoline‑1‑sulfonamide moiety through an ethyl‑acetamide linker. It belongs to the broad N‑sulfonyl‑indoline derivative family described in patent EP‑0469984 A2, which are characterised by affinity for vasopressin and oxytocin receptors.

Molecular Formula C18H18Cl2N2O4S
Molecular Weight 429.31
CAS No. 921999-55-5
Cat. No. B2734040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide
CAS921999-55-5
Molecular FormulaC18H18Cl2N2O4S
Molecular Weight429.31
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H18Cl2N2O4S/c19-14-5-6-17(15(20)11-14)26-12-18(23)21-8-10-27(24,25)22-9-7-13-3-1-2-4-16(13)22/h1-6,11H,7-10,12H2,(H,21,23)
InChIKeyJDNUGWBEVWFNPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide (921999-55-5): Structural and Physicochemical Baseline for Procurement Selection


2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide (CAS 921999-55-5) is a fully synthetic small molecule (C₁₈H₁₈Cl₂N₂O₄S; MW 429.3 g mol⁻¹) that merges a 2,4‑dichlorophenoxyacetyl pharmacophore with an indoline‑1‑sulfonamide moiety through an ethyl‑acetamide linker [1]. It belongs to the broad N‑sulfonyl‑indoline derivative family described in patent EP‑0469984 A2, which are characterised by affinity for vasopressin and oxytocin receptors [2]. The compound is supplied as a research‑grade reagent with a purity specification of ≥95 % .

Why Generic Substitution of 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide with Other 2,4-Dichlorophenoxyacetamides Fails: The Indoline Sulfonamide Determinant


Simple 2,4‑dichlorophenoxyacetamides (e.g., N‑Alkyl‑ or N‑aryl‑2‑(2,4‑dichlorophenoxy)acetamides) have been widely studied as herbicides and COX‑2 inhibitors [1]; however, they lack the indoline‑1‑sulfonyl moiety that defines the pharmacophore of N‑sulfonyl‑indoline derivatives patented for vasopressin/oxytocin receptor modulation [2]. In silico comparison shows that the indoline‑sulfonyl group in the target compound adds two extra hydrogen‑bond acceptor sites and increases topological polar surface area (TPSA) to 84.1 Ų [3] relative to simpler tertiary‑amine analogs, directly impacting pharmacokinetic and target‑engagement profiles. Therefore, substituting the compound with a generic 2,4‑D derivative would forfeit the heteroaromatic sulfonamide features essential for receptor‑level selectivity.

Quantitative Differentiation Guide for 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide (921999-55-5): Comparator-Based Evidence


Enhanced Hydrogen-Bond Acceptor Capacity Distinguishes the Indoline Sulfonamide Compound from Tertiary Amine Analogs

The indoline‑1‑sulfonyl substitution increases the number of hydrogen‑bond acceptors (HBA) from 3 in the tertiary‑amine comparator 2‑(2,4‑dichlorophenoxy)‑N‑(2‑(diethylamino)ethyl)acetamide (NP 251, CAS 47085‑76‑7) to 5 in the target compound, while maintaining equivalent hydrogen‑bond donor count and lipophilicity [1][2]. This shift is expected to improve solubility and modulate target recognition in polar binding pockets.

Physicochemical profiling Drug-likeness Hydrogen-bond acceptor count

Topological Polar Surface Area Elevation Suggests Superior Blood-Brain Barrier Permeability Differentiation

The target compound exhibits a topological polar surface area (TPSA) of 84.1 Ų [1], which is 33 % higher than the value of 63.2 Ų computed for the nearest tertiary‑amine analog NP 251 [2]. In CNS‑MPO (Central Nervous System Multiparameter Optimization) scoring paradigms, a TPSA below 90 Ų is desirable for brain penetration, while values above 75 Ų often reduce the risk of hERG‑related cardiotoxicity. The target compound thus occupies a more favourable midpoint than the lower‑TPSA comparator.

CNS drug design Topological polar surface area ADME prediction

Patent-Protected N-Sulfonyl-Indoline Scaffold Confers Vasopressin/Oxytocin Receptor Affinity Not Found in Open 2,4-D Amides

Patent EP 0469984 A2 explicitly claims N‑sulfonyl‑indoline derivatives bearing an amide function as ligands for vasopressin V₁ and oxytocin receptors, with representative compounds demonstrating receptor binding in radioligand displacement assays [1]. While the specific binding affinity (Kᵢ) of the target compound is not publicly disclosed, the claimed Markush structure encompasses 2‑(2,4‑dichlorophenoxy)‑N‑(2‑(indolin‑1‑ylsulfonyl)ethyl)acetamide, establishing a structural‑activity relationship foundation that is absent in non‑sulfonamide analogs such as 2,4‑D or NP 251.

GPCR pharmacology Vasopressin receptor Oxytocin receptor

Documented Purity Threshold of ≥95 % (HPLC) Provides Reproducibility Assurance for Dose‑Response and Screening Campaigns

The commercially available batch of CAS 921999-55-5 is certified to ≥95 % purity by HPLC (Chemenu, Catalog CM811282) . This specification meets or exceeds the typical threshold for primary biochemical or cell‑based screening (≥95 %), ensuring that observed activity is attributable to the target structure rather than to synthetic contaminants. In contrast, several structurally similar 2,4‑dichlorophenoxy‑acetamide analogs are supplied only at 90–95 % purity, introducing potential confounding artifacts in high‑sensitivity assays.

Quality control HPLC purity Reproducibility

Recommended Application Scenarios for 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide (921999-55-5) Based on Differential Evidence


GPCR Probe Design Targeting the Vasopressin/Oxytocin Axis

The patent‑disclosed association of the N‑sulfonyl‑indoline scaffold with vasopressin V₁ and oxytocin receptors [1] positions this compound as a rational starting point for developing fluorescent or radiolabelled probes for competition binding assays. Its balanced TPSA of 84.1 Ų [2] predicts cell‑permeability sufficient for intracellular GPCR targets while retaining solubility advantages over low‑TPSA analogs.

Chemical Library Enrichment for CNS‑Focused Screening Cascades

The combination of XLogP3 = 3.4 and TPSA = 84.1 Ų [2] places the compound within the favourable CNS multiparameter optimization space. It can serve as a privileged sulfonamide‑containing scaffold to diversify screening collections biased toward brain‑penetrant small molecules, where the additional hydrogen‑bond acceptor repertoire [3] facilitates engagement of polar sub‑pockets in neurotransmitter receptors.

Structure‑Activity Relationship (SAR) Expansion Around the 2,4‑Dichlorophenoxy Pharmacophore

Because simpler 2,4‑dichlorophenoxyacetamides are well‑characterised as COX‑2 inhibitor leads and herbicides [4], this compound provides a unique indoline‑sulfonamide extension point to explore dual‑target SAR (e.g., anti‑inflammatory + endocrine modulation). Its ≥95 % purity specification ensures that analog libraries generated from this precursor maintain reproducible quality in enzymatic and cellular assays.

Negative Control Selection for Indoline Sulfonamide Structure‑Function Studies

When the tertiary‑amine analog NP 251 (HBA = 3, TPSA = 63.2 Ų) [5] is used as an experimental active compound, the target compound can serve as a matched‑pair control that isolates the contribution of the indoline‑1‑sulfonyl group to receptor binding, physicochemical properties, and off‑target liability, enabling rigorous pharmacophore dissection.

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